2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Overview
Description
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4(3H)-one as the core structure.
Chloromethylation: The chloromethylation of the quinazolinone core is achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties depending on the substituents introduced.
Scientific Research Applications
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinazolinone core can also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core structure.
2-(Bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one makes it highly reactive and versatile for further chemical modifications
Properties
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPKVHFNPURHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368452 | |
Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-85-6 | |
Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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